molecular formula C17H24N2O2 B5064711 1-(3-Acetylphenyl)-3-cyclooctylurea

1-(3-Acetylphenyl)-3-cyclooctylurea

Cat. No.: B5064711
M. Wt: 288.4 g/mol
InChI Key: OCLUSWLGVXOGFF-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-cyclooctylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the urea moiety and an acetylphenyl group attached to the carbon atom

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-3-cyclooctylurea typically involves the reaction of 3-acetylphenyl isocyanate with cyclooctylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Acetylphenyl isocyanate+CyclooctylamineThis compound\text{3-Acetylphenyl isocyanate} + \text{Cyclooctylamine} \rightarrow \text{this compound} 3-Acetylphenyl isocyanate+Cyclooctylamine→this compound

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-3-cyclooctylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(3-Acetylphenyl)-3-cyclooctylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its urea moiety, which is known to interact with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-cyclooctylurea involves its interaction with molecular targets such as enzymes and receptors. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-(3-Acetylphenyl)-3-cyclooctylurea include:

    1-(3-Acetylphenyl)-3-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclooctyl group. This compound may have different binding affinities and reactivity due to the smaller ring size.

    1-(3-Acetylphenyl)-3-phenylurea: Contains a phenyl group instead of a cyclooctyl group. This compound may exhibit different chemical properties and biological activities due to the aromatic nature of the phenyl group.

    1-(3-Acetylphenyl)-3-methylurea: Contains a methyl group instead of a cyclooctyl group. This compound is likely to be more reactive due to the smaller size of the methyl group.

The uniqueness of this compound lies in its cyclooctyl group, which provides steric bulk and can influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(20)14-8-7-11-16(12-14)19-17(21)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLUSWLGVXOGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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